Bromo-PEG2-CH2CO2tBu
CAS No.: 1807518-63-3
Cat. No.: VC0522110
Molecular Formula: C9H16BrO4
Molecular Weight: 268.13
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807518-63-3 |
---|---|
Molecular Formula | C9H16BrO4 |
Molecular Weight | 268.13 |
IUPAC Name | tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate |
Standard InChI | InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3 |
Standard InChI Key | LKVRWBTYMJIGLN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)COCCOCCBr |
Appearance | Solid powder |
Introduction
Chemical Structure and Fundamental Properties
Molecular Structure
Bromo-PEG2-CH2CO2tBu features a short polyethylene glycol chain (PEG2) flanked by a bromine atom at one terminus and a tert-butyl-protected carboxylic acid group at the other. The molecular formula is C10H19BrO4, with a calculated molecular weight of 283.16 g/mol. The compound's structure can be represented as Br-CH2CH2-O-CH2CH2-O-CH2-COO-C(CH3)3, illustrating its linear arrangement with defined reactive sites at both ends.
Physical Properties
Bromo-PEG2-CH2CO2tBu typically exists as a clear to pale yellow liquid or low-melting solid at room temperature. The incorporation of the PEG chain confers enhanced solubility in both aqueous and organic media, making it particularly valuable for biologically-relevant applications. The compound demonstrates good stability under standard laboratory storage conditions when protected from moisture and strong light.
Property | Value |
---|---|
Molecular Formula | C10H19BrO4 |
Molecular Weight | 283.16 g/mol |
Physical State | Clear to pale yellow liquid/solid |
Solubility | Soluble in water, alcohol, chloroform, and most organic solvents |
Storage Conditions | -20°C, protected from moisture and light |
Stability | Stable under standard laboratory conditions |
Chemical Reactivity Profile
The compound possesses two primary reactive sites: the bromide terminus, which serves as an excellent leaving group for nucleophilic substitution reactions, and the protected carboxyl group, which can be selectively deprotected under acidic conditions. This dual functionality allows for sequential chemical modifications, making the compound valuable for multi-step synthetic procedures.
Synthesis Methodologies
Laboratory Preparation Routes
The synthesis of Bromo-PEG2-CH2CO2tBu typically involves a series of controlled reactions starting with diethylene glycol. The primary synthetic route involves initial protection of one hydroxyl group, followed by activation and bromination of the second hydroxyl group. Finally, the protected hydroxyl is converted to a tert-butyl ester through appropriate chemical transformations.
A representative synthetic pathway may include:
-
Monoprotection of diethylene glycol
-
Bromination of the free hydroxyl group using phosphorus tribromide or other brominating agents
-
Deprotection of the remaining hydroxyl group
-
Conversion to the corresponding tert-butyl ester using tert-butyl trichloroacetimidate or similar reagents
Industrial Scale Production
Industrial production relies on optimized versions of laboratory synthesis routes with modifications to enhance yield, purity, and cost-effectiveness. Purification typically involves distillation or column chromatography to achieve high purity levels required for research and pharmaceutical applications.
Applications in Scientific Research
Pharmaceutical Relevance
Bromo-PEG2-CH2CO2tBu serves as a valuable building block in pharmaceutical research, particularly in drug delivery systems. The PEG component enhances biocompatibility and solubility of drug conjugates, while the reactive bromide allows for attachment to various pharmacologically active compounds. The protected carboxyl group provides an additional point for conjugation after deprotection.
Bioconjugation Applications
The compound functions effectively as a heterobifunctional linker for bioconjugation chemistry. Its structure allows for sequential reactions: first utilizing the bromide end for attachment to biomolecules containing nucleophilic groups (such as thiols or amines), followed by deprotection of the carboxyl terminus for conjugation to secondary molecules or surfaces.
Application Area | Specific Uses |
---|---|
Pharmaceutical Research | Drug delivery systems, prodrug development |
Bioconjugation | Protein modification, antibody-drug conjugates |
Surface Modification | Preparation of biocompatible materials |
Analytical Chemistry | Development of specialty reagents |
Material Science Applications
In material science, Bromo-PEG2-CH2CO2tBu contributes to the development of functionalized surfaces and specialized polymers. The compound can be used to introduce PEG chains onto various substrates, enhancing biocompatibility and reducing protein adsorption—properties particularly valuable in biomedical device development.
Chemical Reaction Profile
Nucleophilic Substitution Reactions
The bromide group in Bromo-PEG2-CH2CO2tBu readily participates in nucleophilic substitution reactions, allowing for the attachment of various functional groups. Common nucleophiles include:
-
Amines, forming secondary or tertiary amine linkages
-
Thiols, creating thioether bonds
-
Alkoxides, resulting in ether formation
-
Azides, producing azido-derivatives suitable for click chemistry applications
The reactions typically proceed via an SN2 mechanism, with the bromide serving as an excellent leaving group under mild conditions.
Tert-Butyl Group Deprotection
The tert-butyl ester can be selectively deprotected under acidic conditions to reveal the free carboxylic acid. Common deprotection methods include:
-
Treatment with trifluoroacetic acid (TFA)
-
Use of formic acid
-
Hydrochloric acid in organic solvents
This deprotection step occurs without affecting the remainder of the molecule, allowing for subsequent functionalization through the newly exposed carboxylic acid.
Comparative Analysis with Analogous Compounds
Structural Variations
Bromo-PEG2-CH2CO2tBu is part of a broader family of functionalized PEG derivatives. Structural analogs include variants with different PEG chain lengths (PEG3, PEG4, etc.) and those featuring alternative functional groups in place of the bromide (e.g., tosylate, mesylate, or azido groups).
Compound | Key Differences | Relative Reactivity |
---|---|---|
Bromo-PEG3-CH2CO2tBu | Additional ethylene oxide unit | Similar bromine reactivity, increased water solubility |
Azido-PEG2-CH2CO2tBu | Azide in place of bromide | Suitable for click chemistry, less reactive in nucleophilic substitutions |
Tosyl-PEG2-CH2CO2tBu | Tosylate in place of bromide | Alternative leaving group, comparable reactivity |
Bromo-PEG2-CH2COOH | Free carboxylic acid | More reactive carboxyl group, potential for side reactions |
Reactivity Comparisons
The reactivity of Bromo-PEG2-CH2CO2tBu compared to its analogs depends primarily on the leaving group quality and the PEG chain length. Bromide generally provides an excellent balance of reactivity and stability, making it preferable for many applications over more reactive (e.g., iodide) or less reactive (e.g., chloride) alternatives.
Analytical Characterization Techniques
Spectroscopic Identification
Bromo-PEG2-CH2CO2tBu can be characterized using various spectroscopic techniques:
-
NMR Spectroscopy: 1H NMR typically shows characteristic signals for the tert-butyl group (around 1.4-1.5 ppm), the PEG chain protons (3.4-3.8 ppm), and the methylene groups adjacent to the functional groups.
-
IR Spectroscopy: Key absorbance bands include those for the ester carbonyl (approximately 1730 cm-1) and C-O stretching of the PEG chain (1100-1200 cm-1).
-
Mass Spectrometry: Exhibits characteristic fragmentation patterns with molecular ion peaks corresponding to the molecular weight and fragment ions resulting from cleavage at the ether linkages.
Current Research Trends and Future Perspectives
Emerging Applications
Recent research indicates expanding applications of Bromo-PEG2-CH2CO2tBu in:
-
Development of targeted drug delivery systems
-
Creation of biorthogonal chemical reporters for biological imaging
-
Design of stimuli-responsive materials for controlled release applications
-
Surface modification of nanoparticles for enhanced biocompatibility
Future Research Directions
Potential future developments include:
-
Integration into more complex bioconjugation strategies
-
Application in combination with emerging technologies such as PROTAC (Proteolysis Targeting Chimeras)
-
Development of environmentally responsive linkages for smart drug delivery
-
Incorporation into novel biomaterials with programmable degradation profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume